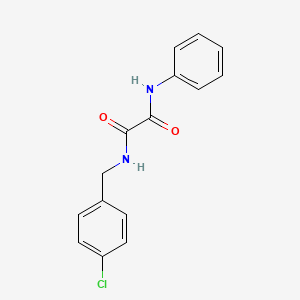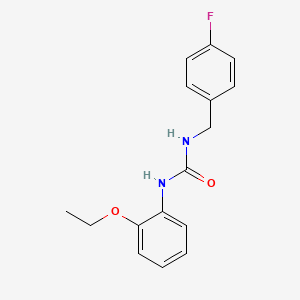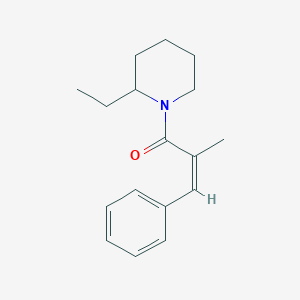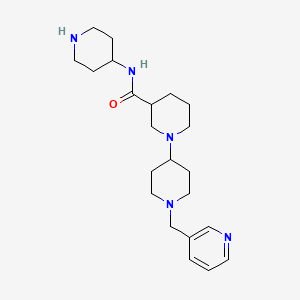
N-(4-chlorobenzyl)-N'-phenylethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-N'-phenylethanediamide, commonly known as CB-154, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. CB-154 belongs to the class of benzylamines and has been found to exhibit a wide range of biological activities, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of CB-154 is not fully understood, but studies have suggested that it exerts its pharmacological effects through the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, CB-154 reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
CB-154 has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that CB-154 reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the inflammatory response. CB-154 has also been found to reduce the production of reactive oxygen species (ROS), which are involved in cellular damage and oxidative stress. Additionally, CB-154 has been found to exhibit analgesic and antipyretic effects, making it a potential candidate for the treatment of pain and fever.
Advantages and Limitations for Lab Experiments
CB-154 has several advantages as a research compound. It is relatively easy to synthesize and has a high purity and yield. CB-154 also exhibits a wide range of biological activities, making it a versatile compound for various research applications. However, CB-154 has some limitations as a research compound. It has a relatively short half-life, which may limit its effectiveness in some experimental designs. Additionally, CB-154 has not been extensively studied in vivo, and its safety profile in humans is not fully understood.
Future Directions
There are several future directions for the research on CB-154. One potential area of investigation is its use as a therapeutic agent for inflammatory disorders such as arthritis and rheumatoid arthritis. Additionally, CB-154's potential as an anticancer agent warrants further investigation. Future research could also focus on elucidating the mechanism of action of CB-154 and identifying its molecular targets. Finally, the safety and efficacy of CB-154 in humans need to be further explored in clinical trials.
Synthesis Methods
CB-154 can be synthesized through a multi-step process that involves the condensation of 4-chlorobenzylamine with phenylethylamine in the presence of a suitable catalyst. The resulting intermediate is then subjected to further reactions to obtain the final product, CB-154. The synthesis of CB-154 has been optimized to yield high purity and yield, making it a suitable compound for various research applications.
Scientific Research Applications
CB-154 has been extensively studied for its potential use as a therapeutic agent in various disease conditions. Studies have shown that CB-154 exhibits potent anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of inflammatory disorders such as arthritis, osteoarthritis, and rheumatoid arthritis. CB-154 has also been found to exhibit antitumor properties, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c16-12-8-6-11(7-9-12)10-17-14(19)15(20)18-13-4-2-1-3-5-13/h1-9H,10H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMHOZKKXIYGGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80968573 |
Source


|
| Record name | N~1~-[(4-Chlorophenyl)methyl]-N~2~-phenylethanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80968573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5379-25-9 |
Source


|
| Record name | N~1~-[(4-Chlorophenyl)methyl]-N~2~-phenylethanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80968573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide](/img/structure/B5371835.png)
![1-methyl-N-{3-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B5371839.png)
![N-(4-{[(1-cyclohexen-1-ylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5371843.png)
![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B5371848.png)
![N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide](/img/structure/B5371850.png)
![2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5371861.png)


![4-{[4-hydroxy-1-(2-methoxyethyl)-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5371890.png)
![N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-2-[5-oxo-2-(2-thienyl)cyclopent-1-en-1-yl]acetamide](/img/structure/B5371902.png)
![(2S)-2-hydroxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-3-phenylpropanamide](/img/structure/B5371917.png)
![4-[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B5371918.png)
![2-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)benzoic acid](/img/structure/B5371928.png)